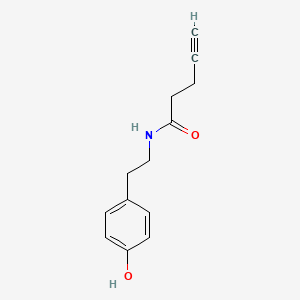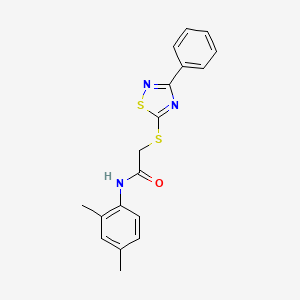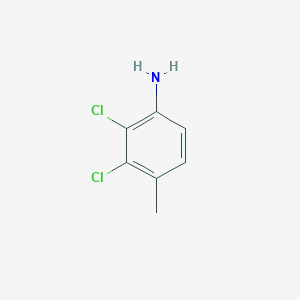
(E)-1-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea is a useful research compound. Its molecular formula is C19H20N4O4 and its molecular weight is 368.393. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antiproliferative and Antimicrobial Activities
A study by Perković et al. (2016) on novel urea and bis-urea derivatives, which share structural similarities with the queried compound, demonstrated significant antiproliferative effects against various cancer cell lines, including breast carcinoma MCF-7 cells. The research highlighted the compound's potential as a lead in developing anticancer drugs, with certain derivatives showing high antioxidant activity and antimicrobial effects in vitro, indicating a broad spectrum of biological activities (Perković et al., 2016).
Role in Orexin Receptor Antagonism
Another study focused on a selective orexin-1 receptor antagonist, demonstrating its ability to attenuate stress-induced hyperarousal without inducing hypnotic effects. This highlights the potential therapeutic applications of similar compounds in treating psychiatric disorders associated with stress or hyperarousal states, further underlining the relevance of this chemical class in neuroscience research (Bonaventure et al., 2015).
Antagonistic Activities at Adenosine Receptors
Van Muijlwijk-Koezen et al. (2000) explored isoquinoline and quinazoline urea derivatives for their affinity to human adenosine A(3) receptors, demonstrating the chemical's potential in modulating adenosine receptor activities. Such compounds could serve as tools in pharmacological research and as potential therapeutic agents for conditions mediated by adenosine receptor pathways (van Muijlwijk-Koezen et al., 2000).
Synthesis and Applications in Organic Chemistry
Kolosov et al. (2015) discussed the synthesis of dihydroquinazolines, showcasing methods that could be applicable for synthesizing the compound . This research provides insights into synthetic strategies that can be employed to create complex quinazoline derivatives, which could have various applications in medicinal chemistry and material science (Kolosov et al., 2015).
Anticholinesterase and Antioxidant Activities
The study by Kurt et al. (2015) on coumarylthiazole derivatives containing urea groups showed significant inhibitory effects on acetylcholinesterase and butyrylcholinesterase, alongside potent antioxidant activities. This suggests the versatility of urea derivatives in designing compounds for neurodegenerative disease treatment and oxidative stress reduction (Kurt et al., 2015).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea involves the condensation of 2-methoxyethylamine with 2-aminobenzophenone to form 3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-amine. This intermediate is then reacted with 3-methoxyphenyl isocyanate to form the final product.", "Starting Materials": [ "2-methoxyethylamine", "2-aminobenzophenone", "3-methoxyphenyl isocyanate" ], "Reaction": [ "Step 1: Condensation of 2-methoxyethylamine with 2-aminobenzophenone in the presence of a suitable catalyst to form 3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-amine.", "Step 2: Reaction of 3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-amine with 3-methoxyphenyl isocyanate in the presence of a suitable catalyst to form (E)-1-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea." ] } | |
CAS-Nummer |
899728-54-2 |
Molekularformel |
C19H20N4O4 |
Molekulargewicht |
368.393 |
IUPAC-Name |
1-[3-(2-methoxyethyl)-2-oxoquinazolin-4-yl]-3-(3-methoxyphenyl)urea |
InChI |
InChI=1S/C19H20N4O4/c1-26-11-10-23-17(15-8-3-4-9-16(15)21-19(23)25)22-18(24)20-13-6-5-7-14(12-13)27-2/h3-9,12H,10-11H2,1-2H3,(H2,20,22,24) |
InChI-Schlüssel |
DJYTZIWWJJRBJQ-OQKWZONESA-N |
SMILES |
COCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC(=CC=C3)OC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-N-Benzyl-2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-3-methylbutanamide](/img/structure/B2929377.png)


![5-Oxospiro[3.3]heptane-2-carboxylic acid](/img/structure/B2929380.png)

![4-Bromophenyl 4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxylate](/img/structure/B2929383.png)
![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-(2-hydroxyethoxy)ethyl)oxalamide](/img/structure/B2929384.png)
![2-chloro-N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-4-fluorobenzamide](/img/structure/B2929388.png)

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)quinoline-2-carboxamide](/img/structure/B2929392.png)
![N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-4-morpholinecarboxamide](/img/structure/B2929393.png)


